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Compound of Interest

Compound Name:
2-Methyl-3-phenylcyclobutan-1-

one

CAS No.: 117543-11-0

Cat. No.: B2383756

Get Quote

Introduction
Substituted cyclobutanones are a class of organic compounds that have garnered significant

interest in synthetic and medicinal chemistry. The strained four-membered ring imparts unique

reactivity, making them valuable intermediates for the synthesis of more complex molecular

architectures. This guide provides a detailed technical overview of 2-methyl-3-

phenylcyclobutanone, a specific isomer within this class. While this particular isomer is not as

extensively documented in the scientific literature as some of its constitutional isomers, this

guide will consolidate the known information and provide expert insights into its properties,

synthesis, and potential applications, grounded in established chemical principles and data

from closely related analogues. This document is intended for researchers, scientists, and

professionals in drug development who require a deep understanding of this molecular

scaffold.

Molecular Properties
Chemical Formula and Molecular Weight
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2-Methyl-3-phenylcyclobutanone has the chemical formula C₁₁H₁₂O. The molecular weight of

this compound is 160.21 g/mol .

Structural Features and Stereoisomerism
The structure of 2-methyl-3-phenylcyclobutanone consists of a cyclobutane ring with a ketone

functional group, a methyl group at the 2-position, and a phenyl group at the 3-position. The

presence of two stereocenters at positions 2 and 3 gives rise to stereoisomerism. Specifically,

the compound can exist as two pairs of enantiomers: (2R,3R)- and (2S,3S)-2-methyl-3-

phenylcyclobutanone (the trans isomers), and (2R,3S)- and (2S,3R)-2-methyl-3-

phenylcyclobutanone (the cis isomers). The relative orientation of the methyl and phenyl

groups significantly influences the molecule's conformation and reactivity.

Caption: General structures of trans and cis isomers of 2-methyl-3-phenylcyclobutanone.

Quantitative Data Summary
Property Value Source

Molecular Formula C₁₁H₁₂O -

Molecular Weight 160.21 g/mol -

CAS Number Not available -

Synthesis Strategies
While a specific, optimized synthesis for 2-methyl-3-phenylcyclobutanone is not prominently

reported, its synthesis can be approached through established methods for constructing

substituted cyclobutane rings. The most logical and versatile approach is the [2+2]

cycloaddition reaction.

Plausible Synthetic Workflow: [2+2] Cycloaddition
A plausible route involves the cycloaddition of an appropriate ketene or ketene equivalent with

an alkene. For the synthesis of 2-methyl-3-phenylcyclobutanone, the reaction between

phenylketene and propene could be envisioned. However, controlling the regioselectivity and

stereoselectivity of this reaction would be a significant challenge.
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A more controlled approach would be the reaction of a vinyl ether or enamine with an activated

acyl chloride, followed by hydrolysis.

Starting Materials

Reaction Steps

Product

Propene

[2+2] Cycloaddition
(with triethylamine)

Phenylacetyl chloride

Formation of
2-chloro-2-phenyl-3-methylcyclobutanone intermediate

Reductive dehalogenation
(e.g., with zinc dust)

2-Methyl-3-phenylcyclobutanone
(mixture of stereoisomers)

Click to download full resolution via product page

Caption: Plausible synthetic workflow for 2-methyl-3-phenylcyclobutanone.

Experimental Protocol: A General Approach for [2+2]
Cycloaddition
The following is a generalized protocol based on similar syntheses and should be optimized for

the specific target molecule.
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic

stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of propene in a

suitable anhydrous solvent (e.g., diethyl ether or dichloromethane) and cooled to 0 °C.

Addition of Reagents: A solution of phenylacetyl chloride and triethylamine in the same

anhydrous solvent is added dropwise to the stirred solution of propene over a period of 1-2

hours. The triethylamine acts as a base to generate the ketene in situ.

Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 12-

24 hours. The progress of the reaction should be monitored by thin-layer chromatography

(TLC) or gas chromatography (GC).

Workup: The reaction mixture is filtered to remove the triethylamine hydrochloride salt. The

filtrate is washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate

solution, and brine. The organic layer is then dried over anhydrous sodium sulfate or

magnesium sulfate.

Purification: The solvent is removed under reduced pressure, and the crude product is

purified by column chromatography on silica gel to yield the 2-chloro-2-phenyl-3-

methylcyclobutanone intermediate.

Dehalogenation: The intermediate is dissolved in a suitable solvent (e.g., acetic acid or

ethanol), and activated zinc dust is added portionwise. The mixture is stirred at room

temperature until the starting material is consumed (monitored by TLC or GC).

Final Purification: The reaction mixture is filtered, and the solvent is removed. The residue is

taken up in an organic solvent, washed with water and brine, and dried. The final product, 2-

methyl-3-phenylcyclobutanone, is purified by column chromatography or distillation under

reduced pressure. The cis and trans isomers may be separable by careful chromatography.

Predicted Spectroscopic Data
As experimental spectra for 2-methyl-3-phenylcyclobutanone are not readily available, the

following are predictions based on the analysis of related structures and general spectroscopic

principles.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2383756?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹H NMR Spectroscopy
Aromatic Protons: A multiplet in the range of δ 7.0-7.5 ppm, integrating to 5 protons,

corresponding to the phenyl group.

Cyclobutane Protons: A complex series of multiplets between δ 2.0-4.0 ppm. The proton at

C2, being adjacent to the methyl group and the carbonyl, and the proton at C3, adjacent to

the phenyl group, would likely resonate in this region. The diastereotopic methylene protons

at C4 will also appear in this range.

Methyl Protons: A doublet around δ 1.0-1.5 ppm, coupled to the proton on C2.

¹³C NMR Spectroscopy
Carbonyl Carbon: A signal in the downfield region, approximately δ 200-210 ppm.

Aromatic Carbons: Several signals in the range of δ 125-145 ppm.

Cyclobutane Carbons: Signals for the four carbons of the cyclobutane ring are expected

between δ 30-60 ppm.

Methyl Carbon: An upfield signal around δ 15-25 ppm.

Infrared (IR) Spectroscopy
C=O Stretch: A strong, sharp absorption band characteristic of a ketone in a four-membered

ring is expected around 1780 cm⁻¹. The ring strain in the cyclobutanone shifts this

absorption to a higher frequency compared to acyclic or larger ring ketones.

Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

Aliphatic C-H Stretch: Signals below 3000 cm⁻¹.

Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

Potential Reactions and Applications
The chemical reactivity of 2-methyl-3-phenylcyclobutanone is expected to be dominated by the

strained ketone and the potential for ring-opening reactions.
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Baeyer-Villiger Oxidation: Oxidation with a peroxy acid (e.g., m-CPBA) would likely lead to

the formation of a lactone through the insertion of an oxygen atom adjacent to the carbonyl

group. The regioselectivity of this reaction would be of significant interest.

Ring Expansion: Under certain conditions, cyclobutanones can undergo ring expansion to

form cyclopentanone derivatives.

Enolate Chemistry: The protons alpha to the carbonyl group can be deprotonated to form an

enolate, which can then participate in various alkylation and aldol-type reactions.

Pharmaceutical Scaffolds: Substituted cyclobutanes are present in a number of biologically

active molecules. The rigid structure of the cyclobutane ring can be used to control the

spatial orientation of substituents, which is crucial for binding to biological targets.

Conclusion
2-Methyl-3-phenylcyclobutanone is a chiral, substituted cyclobutanone with interesting

structural and chemical features. While specific experimental data for this isomer is scarce in

the public domain, its synthesis can be approached using established methodologies such as

[2+2] cycloadditions. The predicted spectroscopic data provides a framework for its

characterization. The unique reactivity of the strained cyclobutanone ring suggests that this

compound could be a valuable building block in organic synthesis and for the development of

novel chemical entities in drug discovery. Further research is warranted to fully explore the

synthesis, properties, and applications of this specific isomer.

References
At present, there are no direct, citable references for the synthesis or properties of 2-methyl-
3-phenylcyclobutanone. The information provided is based on general principles of organic
chemistry and data from related compounds. For general methodologies on cyclobutanone
synthesis, readers are directed to standard organic chemistry textbooks and review articles
on [2+2] cycloaddition reactions.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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